{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Overview
Description
“{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol” is a chemical compound with the molecular formula C9H20N2O . It falls under the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 172.268 Da, and the monoisotopic mass is 172.157562 Da .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C9H20N2O . It has an average mass of 172.268 Da and a monoisotopic mass of 172.157562 Da .
Scientific Research Applications
Asymmetric Copolymerization and Catalysis
A notable application involves the asymmetric alternating copolymerization of cyclohexene oxide and CO2 using dimeric zinc complexes. The study by Nakano, Nozaki, and Hiyama (2003) demonstrates how these complexes catalyze the formation of polycarbonates, showcasing an innovative approach to incorporating CO2 into valuable polymers, potentially contributing to carbon capture and utilization strategies (Nakano, Nozaki, & Hiyama, 2003).
Organic Synthesis
In organic synthesis, Kobayashi et al. (2011) developed a method for synthesizing 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives, highlighting the compound's utility in constructing complex molecular frameworks. This research opens pathways for synthesizing novel organic materials with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2011).
Catalytic Oligomerization
The synthesis and application of nickel complexes with bidentate N,O-type ligands for the catalytic oligomerization of ethylene have been explored by Kermagoret and Braunstein (2008). Their work presents a new approach to ethylene oligomerization, a key process in the petrochemical industry, demonstrating the compound's relevance in developing more efficient and selective catalysts (Kermagoret & Braunstein, 2008).
Enantioselective Michael Addition
Lattanzi (2006) investigated the enantioselective Michael addition of malonate esters to nitroolefins organocatalyzed by diaryl-2-pyrrolidinemethanols. This study contributes to the field of asymmetric synthesis, offering a valuable method for producing chiral molecules that are important in medicinal chemistry (Lattanzi, 2006).
Spectrophotometric Analysis
Seno et al. (2008) developed a spectrophotometric method for determining 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride using flow injection analysis. This work is crucial for analytical chemistry, providing a fast and accurate method for analyzing compounds used in peptide synthesis (Seno et al., 2008).
Mechanism of Action
Target of action
The pyrrolidine ring is a common feature in many biologically active compounds . It’s often used by medicinal chemists to create compounds for the treatment of various human diseases . .
Mode of action
The mode of action of a compound with a pyrrolidine ring can vary greatly depending on its other functional groups and overall structure . The pyrrolidine ring itself contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the ADME/Tox results for drug candidates .
Action environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Properties
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)5-6-11-4-3-9(7-11)8-12/h9,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFCUVKILVMKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672461 | |
Record name | {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158735-97-7 | |
Record name | {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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